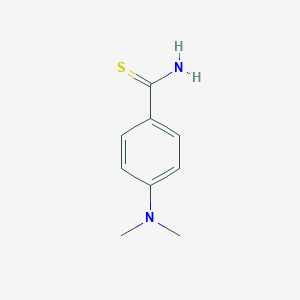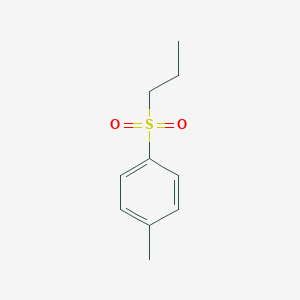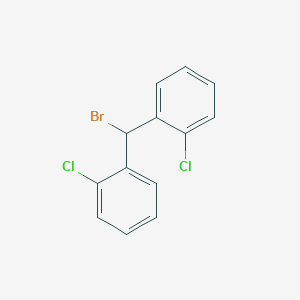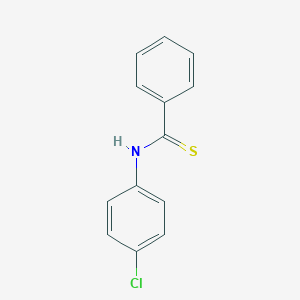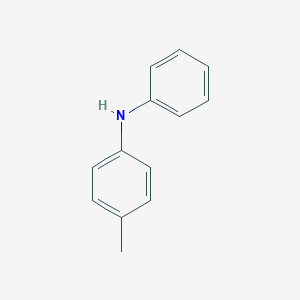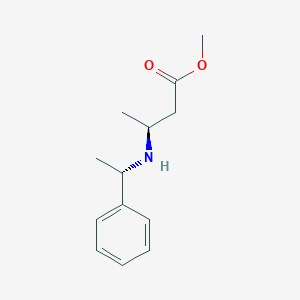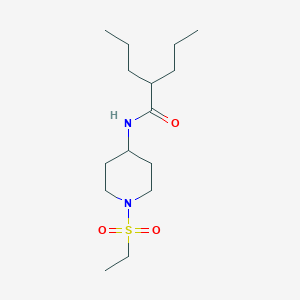
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is a chemical compound commonly used in scientific research. It is a member of the amide family of compounds and is synthesized through a specific method.
Wirkmechanismus
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- acts as an inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the enzyme from degrading endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids have been shown to have a variety of effects on the body, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemische Und Physiologische Effekte
The increased levels of endocannabinoids resulting from the inhibition of FAAH by Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- have been shown to have a variety of biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, and neuroprotection. Additionally, the increased levels of endocannabinoids have been linked to improvements in mood and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- in lab experiments is its ability to act as a potent inhibitor of FAAH. This allows researchers to study the effects of increased endocannabinoid levels on a variety of physiological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-. One potential direction is the development of more potent and selective inhibitors of FAAH. This could lead to the development of new treatments for pain, inflammation, and neurodegenerative diseases. Another direction for future research is the study of the effects of increased endocannabinoid levels on other physiological processes, such as immune function and cardiovascular health. Overall, Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesemethoden
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is synthesized through a multi-step process that involves the use of various chemicals and reagents. The process begins with the reaction of 2-bromo-N-(1-(ethylsulfonyl)-4-piperidinyl)acetamide with 2-propylamine, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified through column chromatography to yield the final product.
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is commonly used in scientific research due to its ability to act as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of the enzyme known as fatty acid amide hydrolase (FAAH), which plays a key role in the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a variety of physiological effects.
Eigenschaften
CAS-Nummer |
128960-12-3 |
|---|---|
Produktname |
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- |
Molekularformel |
C15H30N2O3S |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
N-(1-ethylsulfonylpiperidin-4-yl)-2-propylpentanamide |
InChI |
InChI=1S/C15H30N2O3S/c1-4-7-13(8-5-2)15(18)16-14-9-11-17(12-10-14)21(19,20)6-3/h13-14H,4-12H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
JWRIGMBBZXZABT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1CCN(CC1)S(=O)(=O)CC |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1CCN(CC1)S(=O)(=O)CC |
Andere CAS-Nummern |
128960-12-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



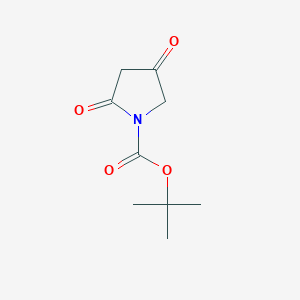
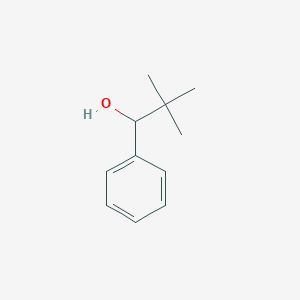
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
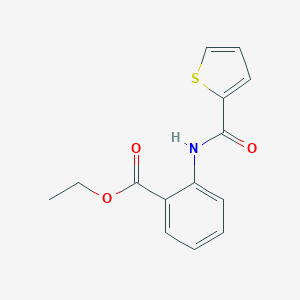
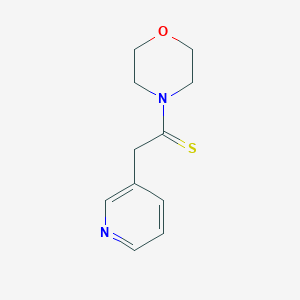
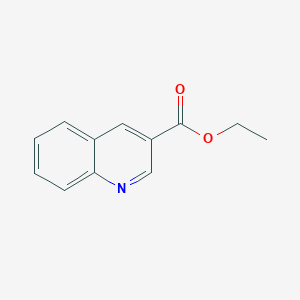
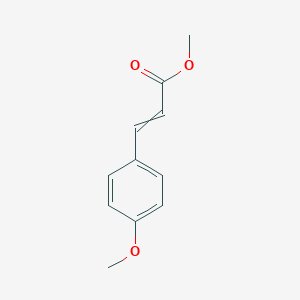
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)
